![molecular formula C22H19F6N3OS B2573015 N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide CAS No. 321553-25-7](/img/structure/B2573015.png)
N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H19F6N3OS and its molecular weight is 487.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class of organic compounds. Its complex structure includes multiple functional groups that contribute to its biological activity.
- Molecular Formula : C22H19F6N3OS
- Molecular Weight : 487.46 g/mol
- CAS Number : 321553-25-7
Biological Activity
This compound exhibits a range of biological activities, primarily focusing on anti-inflammatory and analgesic properties. Its mechanism of action involves inhibition of various enzymes and pathways associated with inflammation and pain.
- COX Inhibition : The compound has shown significant inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies report IC50 values indicating potent inhibition comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
- 5-LOX Inhibition : Additionally, it has demonstrated inhibitory effects on lipoxygenase (5-LOX), further contributing to its anti-inflammatory profile .
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, possibly through modulation of signaling pathways involved in apoptosis and cell survival. This is particularly relevant in contexts such as neurodegenerative diseases where inflammation plays a critical role .
Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Anti-inflammatory Activity : A comparative study indicated that derivatives of pyrazole, including this compound, exhibited significant anti-inflammatory effects with percentages of edema inhibition reaching up to 71% compared to standard treatments .
- Analgesic Properties : In vivo models demonstrated that the compound could effectively reduce pain responses, with efficacy surpassing traditional analgesics in certain assays .
Case Studies
- In Vivo Models : In a study involving pentylenetetrazole-induced seizures in animal models, the compound's administration resulted in a notable reduction in seizure activity, suggesting its potential utility in neurological disorders characterized by excitotoxicity .
- Comparative Efficacy : Another case study highlighted the compound's superior performance against other pyrazole derivatives in terms of both anti-inflammatory and analgesic activities, reinforcing its status as a lead candidate for further development in therapeutic applications .
Data Table: Biological Activity Comparison
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The structure allows effective interaction with these enzymes, potentially leading to therapeutic applications in treating inflammatory diseases .
Anticancer Properties
Studies have suggested that the compound may possess anticancer effects. It has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its effectiveness against several cancer cell lines, warranting further investigation into its use as an anticancer agent .
Antimicrobial Activity
The compound has shown potential antimicrobial activity against various pathogens. In particular, it has been tested against bacterial strains and fungi, demonstrating efficacy that could be leveraged in developing new antimicrobial therapies .
Case Study 1: Anti-inflammatory Mechanism
In a study published in a peer-reviewed journal, researchers synthesized derivatives of N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide and evaluated their anti-inflammatory effects using in vitro assays. The results indicated a significant reduction in inflammatory markers in treated cells compared to controls, supporting the compound's potential as an anti-inflammatory agent .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of this compound against breast cancer cell lines. The research utilized both in vitro and in vivo models to assess the compound's ability to inhibit tumor growth and induce apoptosis. The findings revealed that treatment with the compound led to a marked decrease in tumor size and increased survival rates in animal models, highlighting its therapeutic potential .
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F6N3OS/c1-12-7-8-16(9-13(12)2)29-19(32)17-18(22(26,27)28)30-31(3)20(17)33-11-14-5-4-6-15(10-14)21(23,24)25/h4-10H,11H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYJCFPXVJRTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=C2C(F)(F)F)C)SCC3=CC(=CC=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F6N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.